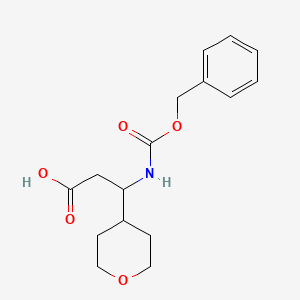
3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is a synthetic organic compound that features a benzyloxycarbonyl-protected amino group and a tetrahydropyranyl moiety. Compounds like this are often used in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of the tetrahydropyranyl moiety: This can be achieved through the reaction of a suitable precursor with dihydropyran under acidic conditions.
Coupling reaction: The protected amino acid is then coupled with the tetrahydropyranyl moiety using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.
Substitution: The tetrahydropyranyl moiety can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC or DMP.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation.
Substitution: Acidic conditions using HCl or basic conditions using NaOH.
Major Products
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Deprotected amino acid.
Substitution: Substituted tetrahydropyranyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building blocks: Used as intermediates in the synthesis of more complex molecules.
Protecting groups: The benzyloxycarbonyl group is a common protecting group in peptide synthesis.
Biology
Enzyme inhibitors: Potential use as enzyme inhibitors due to the presence of the amino acid moiety.
Prodrugs: Can be used in the design of prodrugs that release the active drug upon metabolic conversion.
Medicine
Drug development: Used in the development of new pharmaceuticals, particularly in the design of peptide-based drugs.
Industry
Chemical synthesis: Employed in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action for compounds like 3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid typically involves interaction with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved enzymatically to release the active amino acid, which then exerts its effects through binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: Another benzyloxycarbonyl-protected amino acid.
N-Benzyloxycarbonyl-L-leucine: Similar structure with a different amino acid moiety.
Uniqueness
3-(((Benzyloxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid is unique due to the presence of the tetrahydropyranyl moiety, which imparts different chemical properties and reactivity compared to other benzyloxycarbonyl-protected amino acids.
Eigenschaften
Molekularformel |
C16H21NO5 |
|---|---|
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
3-(oxan-4-yl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H21NO5/c18-15(19)10-14(13-6-8-21-9-7-13)17-16(20)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,17,20)(H,18,19) |
InChI-Schlüssel |
LTKYUCNUESTIEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15305838.png)
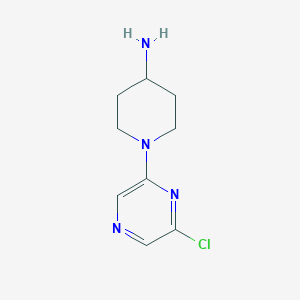
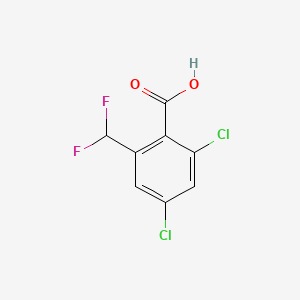
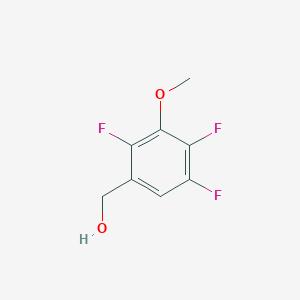
![methyl 6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15305880.png)
amino}-2-(3-fluorophenyl)acetic acid](/img/structure/B15305883.png)

![N-[4-(4-sulfamoylphenyl)phenyl]acetamide](/img/structure/B15305891.png)
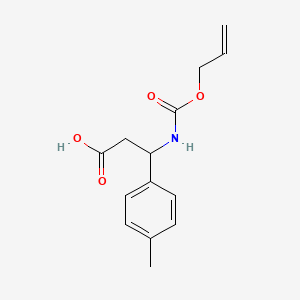

![tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15305900.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15305913.png)
![Tert-butyl 2-{8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoate](/img/structure/B15305925.png)
![[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B15305930.png)
